6-Aminoquinolin-8-ol dihydrobromide
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Overview
Description
6-Aminoquinolin-8-ol dihydrobromide is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities and potential applications in various fields. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoquinolin-8-ol dihydrobromide typically involves the following steps:
Starting Material: The synthesis begins with quinoline or its derivatives as the starting material.
Functionalization: The quinoline ring is functionalized at the 6-position to introduce an amino group. This can be achieved through nitration followed by reduction.
Bromination: The hydroxyl group at the 8-position is then converted to a bromide using a brominating agent such as hydrobromic acid.
Purification: The final product is purified through recrystallization or other suitable purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-Aminoquinolin-8-ol dihydrobromide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromide groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Nucleophiles such as sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-nitroquinolin-8-ol dihydrobromide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Aminoquinolin-8-ol dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound exhibits biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Aminoquinolin-8-ol dihydrobromide exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within cells.
Pathways: It can modulate various biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Quinoline
8-Hydroxyquinoline
6-Nitroquinoline
Properties
IUPAC Name |
6-aminoquinolin-8-ol;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-7-4-6-2-1-3-11-9(6)8(12)5-7;;/h1-5,12H,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCTJXEXGLDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)N.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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